molecular formula C27H26N2O4S B2990746 1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941882-23-1

1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No. B2990746
CAS RN: 941882-23-1
M. Wt: 474.58
InChI Key: FPFCFHUIKOQXMJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antileukemic Activity : Spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been synthesized and evaluated for their antileukemic activity. One study highlighted the preparation of these compounds through the cyclocondensation of isatin-3-imines with α-mercaptoacids, where specific derivatives showed activity in leukemia screen tests (Rajopadhye & Popp, 1987).

  • Cytotoxicity and ROS Generation : Another research focused on selenium-containing dispiro indolinones, demonstrating significant in vitro cytotoxicity against cancer cell lines and an ability to increase the level of intracellular reactive oxygen species (ROS), suggesting potential for anticancer applications (Novotortsev et al., 2021).

Chemical Synthesis and Catalysis

  • Spiro Heterocycle Synthesis : Research on spiro heterocycles, including those with indoline and thiazolidine moieties, involves novel synthesis methods. One study reported the synthesis of spiro compounds through reactions involving indoline-2,3-diones, showcasing diverse chemical reactivity and the potential for generating complex molecular structures (Otomasu et al., 1975).

  • Green Chemistry Approaches : Studies have also explored environmentally friendly synthesis methods for spiro[indoline-thiazolidinones] as potential antihistamic agents, using Bronsted acidic ionic liquids in microwave-induced techniques, highlighting the compound's relevance in developing green chemistry protocols (Arya et al., 2012).

Antimicrobial and Anticancer Activities

  • Antifungal and Antitubercular Agents : Spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-diones have been synthesized and tested for their antifungal and antitubercular properties, revealing enhanced biological activities and potential as therapeutic agents (Dandia et al., 2004).

  • Anticancer Activity Evaluation : Research on spiro[Thiazolidinone-Isatin] conjugates, including their synthesis and anticancer activity evaluation, has shown that certain derivatives exhibit significant potential as anticancer agents, further emphasizing the importance of this class of compounds in medical chemistry (Kaminskyy et al., 2011).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-17-9-10-19(3)21(13-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-12-11-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFCFHUIKOQXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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